molecular formula C15H15ClN2O2S B12760507 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide CAS No. 14339-67-4

10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide

Cat. No.: B12760507
CAS No.: 14339-67-4
M. Wt: 322.8 g/mol
InChI Key: YPVVVWXXZSKKKY-OAQYLSRUSA-N
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Description

10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, with its unique structural features, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide typically involves multi-step organic reactions. The starting materials often include phenothiazine derivatives, which undergo chlorination, oxidation, and amination reactions. Common reagents used in these reactions include chlorine gas, hydrogen peroxide, and amines. The reaction conditions may involve specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound back to its parent phenothiazine derivative.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

    Chemistry: As a precursor for synthesizing more complex organic molecules.

    Biology: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including antipsychotic and anti-inflammatory effects.

    Industry: Used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide involves its interaction with specific molecular targets. In medicinal applications, it may act on neurotransmitter receptors, modulating their activity and influencing physiological processes. The compound’s unique structure allows it to engage in various biochemical pathways, contributing to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: A well-known antipsychotic agent with a similar phenothiazine core structure.

    Thioridazine: Another phenothiazine derivative used in the treatment of psychiatric disorders.

    Promethazine: An antiemetic and antihistamine with structural similarities.

Uniqueness

10H-Phenothiazin-3-ol, 10-(3-aminopropyl)-8-chloro-, 5-oxide stands out due to its specific functional groups, such as the 3-aminopropyl and 8-chloro substituents, which may confer unique chemical and biological properties. These features can influence its reactivity, pharmacokinetics, and overall efficacy in various applications.

Properties

CAS No.

14339-67-4

Molecular Formula

C15H15ClN2O2S

Molecular Weight

322.8 g/mol

IUPAC Name

(5R)-10-(3-aminopropyl)-8-chloro-5-oxophenothiazin-3-ol

InChI

InChI=1S/C15H15ClN2O2S/c16-10-2-5-14-13(8-10)18(7-1-6-17)12-4-3-11(19)9-15(12)21(14)20/h2-5,8-9,19H,1,6-7,17H2/t21-/m1/s1

InChI Key

YPVVVWXXZSKKKY-OAQYLSRUSA-N

Isomeric SMILES

C1=CC2=C(C=C1O)[S@](=O)C3=C(N2CCCN)C=C(C=C3)Cl

Canonical SMILES

C1=CC2=C(C=C1O)S(=O)C3=C(N2CCCN)C=C(C=C3)Cl

Origin of Product

United States

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